

# MK-8745 polyploidy induction versus apoptosis p53 mutant

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Compound Focus: MK-8745

Cat. No.: S548245

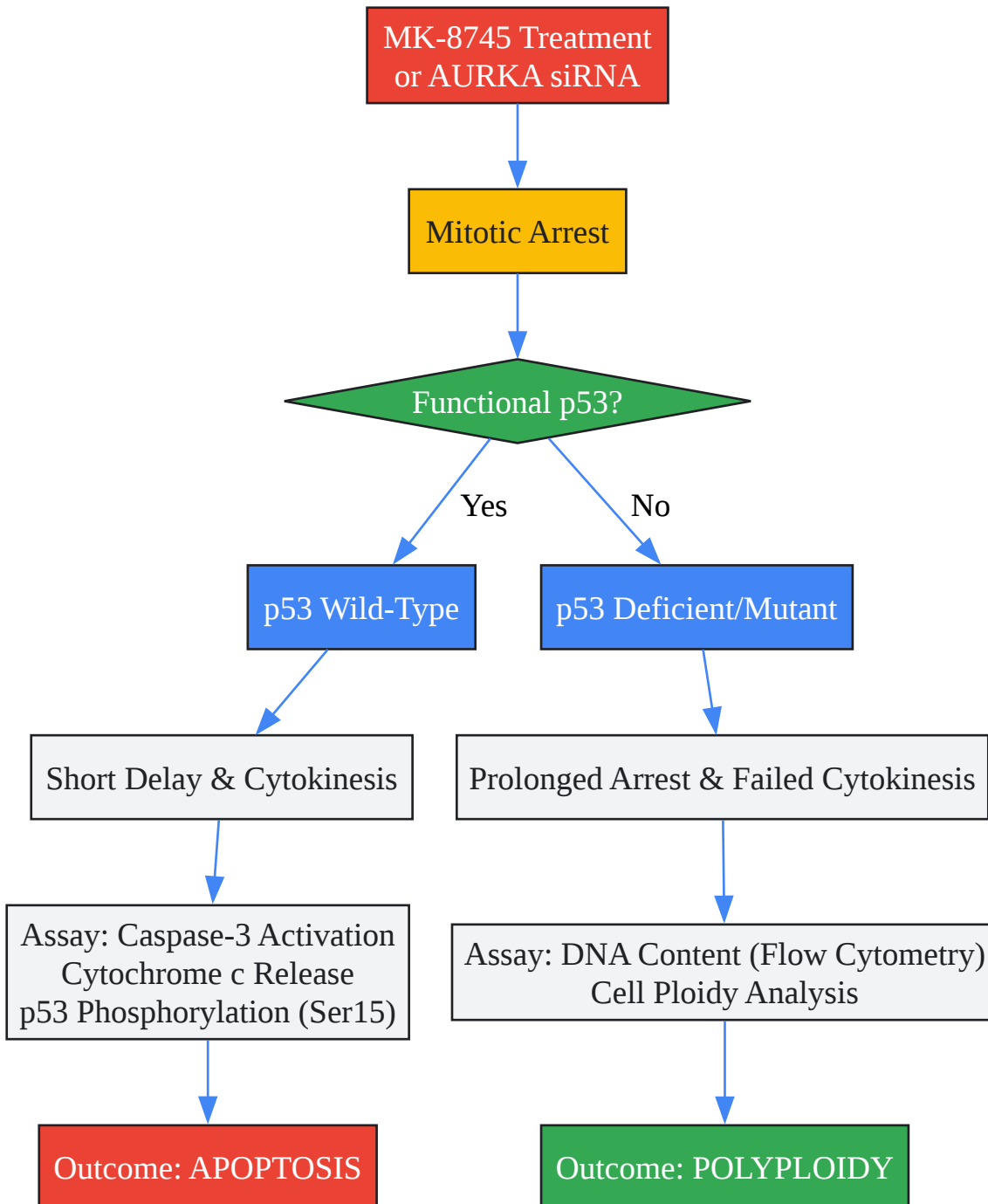
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## MK-8745 Experimental Data Summary

Aspect	Details
Drug Name	MK-8745
Target	Aurora A Kinase (Selective inhibitor)
Key Finding	Cellular outcome (Apoptosis vs. Polyploidy) is <b>p53-dependent</b> [1].
In p53-Wild-Type Cells	Short mitotic delay followed by cytokinesis and apoptosis. Caspase-3 activation and cytochrome c release are observed [1].
In p53-Deficient/Mutant Cells	Prolonged mitotic arrest, failed cytokinesis, and endoreduplication, leading to polyploidy [1].
Supporting Evidence	Transient knockdown of Aurora A via siRNA recapitulated the p53-dependent effects [1].

## Mechanism of Action and Experimental Workflow

The pivotal finding from the research is that the cellular response to Aurora A inhibition by **MK-8745** is determined by the p53 status. The signaling pathway and experimental approach can be visualized as follows:



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## Research Implications and Future Directions

The data on **MK-8745** highlights a critical consideration for targeted cancer therapy. The p53 status of a tumor could be a key **predictive biomarker** for patient response to Aurora A kinase inhibitors.

- **Therapeutic Strategy:** This suggests that p53-wild-type tumors are more likely to respond to **MK-8745** with cell death, whereas p53-mutant tumors may be driven into a polyploid state, which can be associated with increased genome instability and resistance [1] [2].
- **Combination Therapies:** The finding that polyploid cells can rewire DNA damage response networks to survive [2] opens avenues for research into combination therapies. For instance, combining Aurora A inhibitors with drugs that target the specific vulnerabilities of polyploid cells could overcome resistance.

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## References

1. The induction of polyploidy or apoptosis by the Aurora A kinase... [pubmed.ncbi.nlm.nih.gov]
2. Polyploid cells rewire DNA damage response networks to ... [nature.com]

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